4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one
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Overview
Description
4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one is a chemical compound with the molecular formula C12H13F3N2O It is a derivative of pyrrolidinone, characterized by the presence of an amino group at the 4-position and a trifluoromethylphenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one typically involves the reaction of 2-pyrrolidinone with 2-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one.
Trifluoromethylphenyl derivatives: Compounds such as 4-Amino-2-(trifluoromethyl)pyridine and 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino group provides sites for further chemical modifications .
Properties
Molecular Formula |
C12H13F3N2O |
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Molecular Weight |
258.24 g/mol |
IUPAC Name |
4-amino-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)10-4-2-1-3-8(10)6-17-7-9(16)5-11(17)18/h1-4,9H,5-7,16H2 |
InChI Key |
XZJLAMVKYUITNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2C(F)(F)F)N |
Origin of Product |
United States |
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